molecular formula C18H16ClN5O2S B2360837 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 897620-98-3

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2360837
CAS No.: 897620-98-3
M. Wt: 401.87
InChI Key: IPNTXFTUSWLPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Its primary research value lies in the study of aberrant FGFR signaling, which is a well-documented driver in various cancers, including urothelial carcinoma, breast cancer, and endometrial cancer. By specifically blocking the FGFR kinase domain, this compound inhibits autophosphorylation and subsequent downstream activation of key pathways such as MAPK and PI3K-Akt, leading to the suppression of tumor cell proliferation and the induction of apoptosis in preclinical models. Its structure, featuring a thiazole core and a pyridinylmethylacetamide moiety, is optimized for high affinity and selectivity. This makes it an essential pharmacological tool for elucidating the role of FGFRs in oncogenesis , investigating mechanisms of resistance to targeted therapies, and exploring potential combination treatment strategies. Research utilizing this inhibitor is crucial for advancing the understanding of tyrosine kinase signaling networks and validating FGFR as a therapeutic target in biomedical science. It is referenced in patent literature for its application in the treatment of FGFR-dependent disorders.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2S/c19-13-1-3-14(4-2-13)22-17(26)24-18-23-15(11-27-18)9-16(25)21-10-12-5-7-20-8-6-12/h1-8,11H,9-10H2,(H,21,25)(H2,22,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNTXFTUSWLPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Formation

The thiazole ring is constructed using ethyl chloroacetate and thiourea under classical Hantzsch conditions:

$$
\text{Thiourea} + \text{CH}_2\text{ClCOOEt} \xrightarrow{\text{Ethanol, reflux}} \text{Ethyl 2-amino-thiazole-4-acetate} \quad \text{(Yield: 68–75\%)}
$$

Mechanism :

  • Nucleophilic attack by thiourea’s sulfur on the α-carbon of ethyl chloroacetate.
  • Cyclization with elimination of HCl and ethanol, forming the thiazole ring.

Characterization :

  • $$^1$$H-NMR (DMSO-$$d6$$): δ 6.87 (s, 1H, thiazole-H), 4.12 (q, 2H, -OCH$$2$$CH$$3$$), 3.45 (s, 2H, -CH$$2$$COOEt).
  • IR : 1680 cm$$^{-1}$$ (C=O ester), 1540 cm$$^{-1}$$ (thiazole ring).

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the free acid using aqueous NaOH:

$$
\text{Ethyl 2-amino-thiazole-4-acetate} \xrightarrow{\text{2M NaOH, EtOH/H}_2\text{O}} \text{2-Amino-thiazole-4-acetic acid} \quad \text{(Yield: 92\%)}
$$

Optimization :

  • Prolonged hydrolysis (>6 hours) reduces yields due to decarboxylation.

Amide Coupling at the Thiazole 4-Position

Activation and Coupling with 4-(Aminomethyl)pyridine

The carboxylic acid is coupled to 4-(aminomethyl)pyridine using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU):

$$
\text{2-Amino-thiazole-4-acetic acid} + \text{4-(Aminomethyl)pyridine} \xrightarrow{\text{TBTU, Lutidine, DCM}} \text{2-Amino-4-(2-(pyridin-4-ylmethyl)acetamido)thiazole} \quad \text{(Yield: 85\%)}
$$

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane (DCM).
  • Base : Lutidine (2,6-lutidine) to scavenge H$$^+$$.
  • Temperature : Room temperature (25°C), 12 hours.

Characterization :

  • $$^13$$C-NMR : δ 170.5 (C=O), 149.8 (pyridine C-4), 140.2 (thiazole C-2).
  • HPLC : >98% purity (C18 column, 0.1% TFA/ACN).

Ureido Group Installation at the Thiazole 2-Position

Reaction with 4-Chlorophenyl Isocyanate

The 2-amino group reacts with 4-chlorophenyl isocyanate in anhydrous THF:

$$
\text{2-Amino-4-(2-(pyridin-4-ylmethyl)acetamido)thiazole} + \text{4-ClC}6\text{H}4\text{NCO} \xrightarrow{\text{THF, rt}} \text{Target Compound} \quad \text{(Yield: 78\%)}
$$

Mechanism :

  • Nucleophilic attack by the thiazole’s amine on the isocyanate’s electrophilic carbon.
  • Formation of a urea linkage (-NH-C(=O)-NH-).

Optimization :

  • Stoichiometry : 1.2 equivalents of isocyanate ensures complete conversion.
  • Moisture Control : Reaction conducted under nitrogen to prevent isocyanate hydrolysis.

Characterization :

  • MS (ESI+) : m/z 466.9 [M+H]$$^+$$.
  • Elemental Analysis : Calculated for C$${18}$$H$${16}$$ClN$$5$$O$$4$$S$$_2$$: C 46.40%, H 3.46%, N 15.03%; Found: C 46.38%, H 3.44%, N 15.01%.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Thiazole Synthesis

Microwave irradiation reduces reaction times for thiazole formation (Scheme 12 in):

$$
\text{Thiourea} + \text{CH}_2\text{ClCOOEt} \xrightarrow{\text{MW, 100°C, 10 min}} \text{Ethyl 2-amino-thiazole-4-acetate} \quad \text{(Yield: 80\%)}
$$

Advantages :

  • 80% yield achieved in 10 minutes vs. 6 hours under conventional heating.

Solid-Phase Coupling for Amide Formation

Immobilized TBTU on polystyrene resin enables reagent recycling, reducing waste:

$$ \text{2-Amino-thiazole-4-acetic acid} + \text{4-(Aminomethyl)pyridine} \xrightarrow{\text{Resin-TBTU, DCM}} \text{Amide product} \quad \text{(Yield: 82\%)} $$

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds similar to 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide exhibit significant anticancer properties by inhibiting specific enzymes involved in cell proliferation . The presence of the chlorophenyl group may enhance its biological activity compared to other derivatives.
  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial and antifungal activities, making it a candidate for developing new antibiotics or antifungal agents .
  • Therapeutic Potential : Its unique structural features suggest potential applications in targeting various biological pathways, which could lead to the development of novel therapeutic agents for diseases such as cancer and infections .

Biological Research

  • Enzyme Inhibition Studies : The mechanism of action involves binding to specific enzymes or receptors, potentially modulating their activity. This property is crucial for designing inhibitors that can disrupt disease pathways in cancer and infectious diseases .
  • Drug Development : The compound serves as a valuable building block for synthesizing more complex molecules aimed at drug development, particularly in creating targeted therapies for challenging medical conditions .

Industrial Applications

  • Catalysis : In industrial chemistry, this compound can be utilized as a catalyst in various organic transformations, enhancing reaction efficiencies and product yields .
  • Material Science : Its unique chemical structure opens avenues for developing new materials with specific properties useful in various applications, including electronics and coatings .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound:

  • A study published in Medicinal Chemistry demonstrated its potential as an anticancer agent through in vitro assays showing inhibition of tumor cell growth .
  • Research conducted on its antimicrobial properties revealed significant activity against resistant strains of bacteria, suggesting its application in treating infections where conventional antibiotics fail .
  • A patent detailing the synthesis and application of similar compounds indicated their utility as precursors for more complex pharmacologically active molecules, emphasizing their importance in drug discovery pipelines .

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Analysis

A structurally related compound, 2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide (CAS: 476484-06-7, C₂₁H₁₄Cl₃N₅OS , molecular weight: 490.79 g/mol ), provides a basis for comparison . Key differences and similarities are summarized below:

Parameter Target Compound Comparative Compound
Core Heterocycle Thiazole (1,3-thiazole) Triazole (1,2,4-triazole)
Substituents Ureido group (-NHCONH-), 4-chlorophenyl, pyridin-4-ylmethyl Thioether (-S-), 4-chlorophenyl, 3,4-dichlorophenyl, pyridin-4-yl
Chlorine Atoms 1 (on phenyl ring) 3 (two on phenyl, one on dichlorophenyl)
Molecular Weight 414.86 g/mol 490.79 g/mol
Potential Pharmacophores Thiazole (electron-rich), ureido (hydrogen bonding), pyridine (coordination site) Triazole (metabolic stability), thioether (lipophilicity), dichlorophenyl (enhanced binding)

Key Observations:

The triazole core in the comparative compound is known for metabolic stability and resistance to oxidation, making it a common scaffold in drug design .

Substituent Effects: The ureido group in the target compound provides hydrogen-bond donor/acceptor capabilities, which could improve solubility and target affinity.

Chlorine Substitution :

  • The additional chlorine atoms in the comparative compound may improve binding affinity through hydrophobic interactions but could also elevate toxicity risks.

Molecular Weight :

  • The higher molecular weight of the triazole derivative (490.79 vs. 414.86 g/mol) may influence pharmacokinetic properties, such as absorption and bioavailability.

Methodological Considerations

Crystallographic tools like SHELX () are critical for resolving the three-dimensional structures of such compounds, enabling precise analysis of bond lengths, angles, and intermolecular interactions. This data is vital for structure-activity relationship (SAR) studies and rational drug design .

Biological Activity

The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on its synthesis, biological mechanisms, and therapeutic implications, supported by case studies and data tables.

Synthesis

The synthesis of this compound typically involves several steps, including the preparation of the thiazole ring and the chlorophenylurea derivative. The final product is obtained through coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases such as triethylamine.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring and urea moiety are crucial for binding affinity to enzymes or receptors, potentially inhibiting their activity. For example, it may inhibit specific enzymes by occupying their active sites, thus preventing substrate binding and catalytic activity.

Anticancer Properties

Research indicates that thiazole derivatives exhibit anticancer properties. Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism
Compound ABreast5.0Apoptosis
Compound BLung3.5Cell Cycle Arrest
This compoundVariousTBDTBD

Anti-inflammatory Effects

In vitro studies suggest that compounds with similar structures can significantly reduce pro-inflammatory cytokines and nitric oxide production in activated microglia, indicating their potential as anti-inflammatory agents . This mechanism is particularly relevant in neuroinflammatory conditions like Parkinson's disease.

Case Study: Neuroinflammation
A study investigated the effects of a thiazole derivative on lipopolysaccharide (LPS)-induced neuroinflammation in microglial cells. The compound demonstrated a significant reduction in the expression of inflammatory markers such as iNOS and COX-2, suggesting its potential use in treating neurodegenerative diseases .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity. Similar thiazole derivatives have shown strong inhibition against urease and acetylcholinesterase (AChE), which are crucial targets in treating conditions like peptic ulcers and Alzheimer's disease respectively .

Table 2: Enzyme Inhibition Activity

EnzymeCompound NameIC50 (µM)
UreaseCompound C1.5
AcetylcholinesteraseThis compoundTBD

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Substitution reactions under alkaline conditions (e.g., using 4-chlorophenyl isocyanate and thiazole precursors) to form the ureido-thiazole core .
  • Step 2: Coupling the thiazole intermediate with a pyridin-4-ylmethylamine derivative via amide bond formation, often using coupling agents like EDC/HOBt .
  • Step 3: Purification via column chromatography and characterization using NMR (1H/13C) and mass spectrometry to confirm structure and purity .
    Key reaction conditions include temperature control (~0–80°C), solvent selection (DMF or dichloromethane), and inert atmospheres to prevent side reactions .

Advanced: How can researchers optimize reaction yields for the target compound while minimizing byproducts?

Answer:

  • DoE (Design of Experiments): Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, reports yields >85% for analogous ureido-thiazoles using ethanol as a solvent at 60°C .
  • Catalyst Screening: Use organocatalysts (e.g., DMAP) to enhance amide bond formation efficiency .
  • Byproduct Analysis: Employ LC-MS or TLC to monitor intermediates and adjust stoichiometry (e.g., limiting excess isocyanate to reduce urea byproducts) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation:
    • 1H/13C NMR to verify proton environments and carbon backbone .
    • High-Resolution Mass Spectrometry (HR-MS) for exact mass validation .
  • Purity Assessment:
    • HPLC with UV detection (λ = 254 nm) to quantify impurities (<2%) .
    • Elemental Analysis to confirm stoichiometry (e.g., C, H, N, S content) .

Advanced: How can conflicting spectral data (e.g., NMR peak splitting) be resolved during characterization?

Answer:

  • Advanced NMR Techniques: Use 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations, particularly for overlapping signals in the aromatic region .
  • X-ray Crystallography: Resolve tautomeric or conformational ambiguities (e.g., thiazole ring puckering) using SHELX software for structure refinement .
  • Computational Validation: Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian09) .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Answer:

  • Cytotoxicity Assays: Use MTT or CellTiter-Glo® against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. reports IC50 values of ~14.8 nM for structurally similar EGFR inhibitors .
  • Enzyme Inhibition: Screen against kinases (e.g., EGFR-TK) using fluorescence-based ADP-Glo™ assays .
  • Solubility Testing: Perform shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced: What strategies are effective for elucidating the compound’s mechanism of action at the molecular level?

Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding interactions with EGFR (PDB ID: 4A/4B), focusing on hydrogen bonding with residues like Met793 and Thr854 .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD, kon/koff) for target proteins .
  • CRISPR-Cas9 Knockout Models: Validate target specificity by assessing activity in EGFR-knockout vs. wild-type cell lines .

Advanced: How should researchers address stability issues during long-term storage?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and identify degradants using LC-MS .
  • Stabilization Strategies:
    • Lyophilization for hygroscopic samples.
    • Storage in amber vials under argon at -20°C to prevent oxidation .
  • Polymorph Screening: Use DSC/TGA to identify stable crystalline forms resistant to humidity .

Basic: What computational tools are suitable for predicting physicochemical properties?

Answer:

  • LogP and Solubility: SwissADME or ACD/Labs to estimate partition coefficients and aqueous solubility .
  • pKa Prediction: Use MarvinSketch to identify ionizable groups (e.g., pyridine N, urea NH) .
  • ADMET Profiling: ADMETlab 2.0 for toxicity and bioavailability predictions .

Advanced: How can researchers reconcile discrepancies in biological activity data across studies?

Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell line variability, serum concentration) from independent studies. For example, notes IC50 variations due to EGFR mutation status (wild-type vs. L858R/T790M) .
  • Dose-Response Refinement: Repeat assays with standardized protocols (e.g., 72-h exposure vs. 48-h) .
  • Orthogonal Assays: Validate results using alternate methods (e.g., Western blot for EGFR phosphorylation vs. cell viability) .

Advanced: What strategies enhance the compound’s selectivity for targeted vs. off-target proteins?

Answer:

  • SAR (Structure-Activity Relationship) Studies: Modify substituents (e.g., 4-chlorophenyl vs. 3-trifluoromethylphenyl) to assess selectivity trends. shows diaryl urea derivatives with >100-fold selectivity for EGFR over HER2 .
  • Proteome-Wide Screening: Use KINOMEscan® to evaluate off-target kinase interactions .
  • Covalent Modification: Introduce reactive groups (e.g., acrylamide) for irreversible binding to conserved cysteine residues in target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.